![molecular formula C17H15F3N2O4 B2769909 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea CAS No. 1351649-21-2](/img/structure/B2769909.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. This compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
科学的研究の応用
Stability and Absorption in Drug Delivery Systems
- In Vitro Stability and In Vivo Absorption Studies : Research on colloidal particles formed from a solid dispersion system of a similar urea compound showed that these particles maintained stability and facilitated good absorption in rats, indicating potential applications in drug delivery systems (Yano et al., 1996).
Antioxidant Properties
- Lipid Peroxidation Inhibition : A study on various inhibitors, including urea derivatives, revealed significant antioxidant properties, suggesting potential applications in combating oxidative stress-related disorders (Lazarević et al., 2020).
Inhibitory Activity in Neurological Applications
- Acetylcholinesterase Inhibitors : Urea compounds were evaluated for their ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's, indicating potential therapeutic applications in this area (Vidaluc et al., 1995).
Antiproliferative Effects in Cancer Research
- Novel Urea and Bis-Urea Primaquine Derivatives : Certain urea derivatives demonstrated antiproliferative effects against cancer cell lines, particularly breast carcinoma, suggesting their potential use in cancer treatment (Perković et al., 2016).
Targeting Specific Receptors in Cancer Therapy
- Virtual Screening Targeting Urokinase Receptor : Urea compounds identified through virtual screening showed promise in inhibiting breast cancer metastasis, indicating potential applications in targeted cancer therapies (Wang et al., 2011).
Role in Inhibiting Protein Kinases
- Inhibitors of Rho Associated Protein Kinases : Research identified potent ROCK inhibitors among urea compounds, which could have implications in treatments for cancer and other diseases involving these kinases (Pireddu et al., 2012).
Facilitating Chemical Reactions
- Benzylation of Alcohols Using a Pyridinium Salt : Urea compounds played a role in the benzylation of alcohols, highlighting their utility in facilitating specific chemical reactions (Poon & Dudley, 2006).
Application in Synthesis of Other Compounds
- Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids : Ureas were used in the synthesis of hydroxamic acids, demonstrating their utility in the preparation of various bioactive compounds (Thalluri et al., 2014).
Potential in Treating Hyperglycemia
- Antihyperglycemic Agents : Certain urea derivatives showed promising antihyperglycemic effects, suggesting potential applications in diabetes treatment (Cantello et al., 1994).
Iron(III) Complex-Forming Tendency
- Synthesis and Complex-Forming with Iron(III) : Studies on urea compounds forming complexes with iron(III) could have implications in understanding and treating iron-related disorders (Ohkanda et al., 1993).
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4/c18-17(19,20)16(24,11-4-2-1-3-5-11)9-21-15(23)22-12-6-7-13-14(8-12)26-10-25-13/h1-8,24H,9-10H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYBYUFQYJCMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

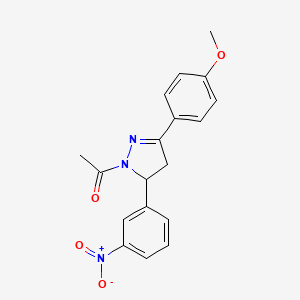
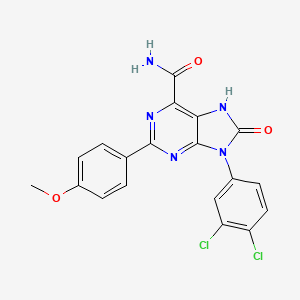
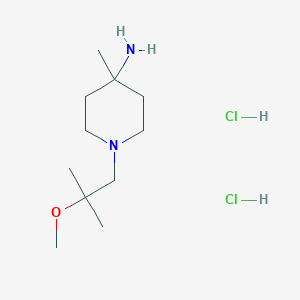

![N-benzyl-2-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B2769833.png)
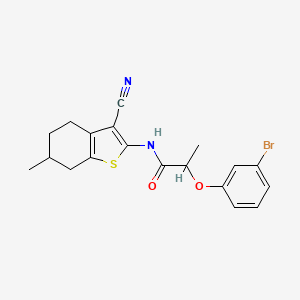
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2769835.png)
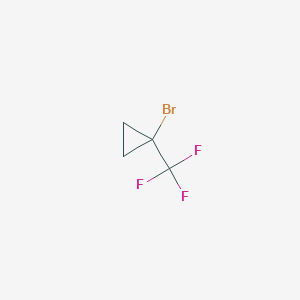

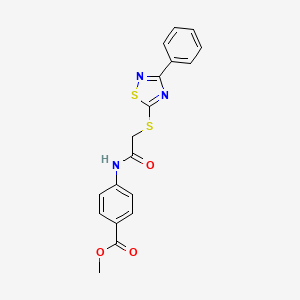
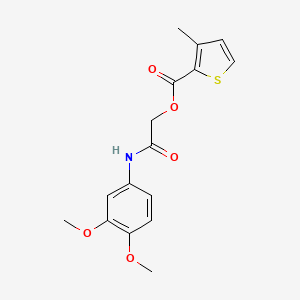


![9-(2-Chloroquinoline-4-carbonyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2769847.png)